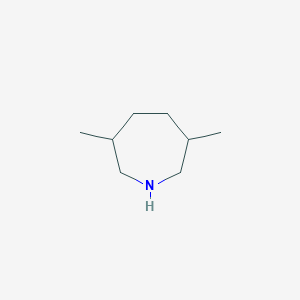
3,6-Dimethylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylazepane is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The presence of two methyl groups at the 3rd and 6th positions of the azepane ring distinguishes this compound from other azepane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-diaminohexane with acetone in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3,6-dimethyl-1,6-diaminohexane, in the presence of a metal catalyst like palladium on carbon. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted azepane derivatives.
Scientific Research Applications
3,6-Dimethylazepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,6-Dimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound without methyl substitutions.
3-Methylazepane: A derivative with a single methyl group at the 3rd position.
6-Methylazepane: A derivative with a single methyl group at the 6th position.
Uniqueness
3,6-Dimethylazepane is unique due to the presence of two methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The steric and electronic effects of the methyl groups can lead to differences in reaction outcomes and biological activity compared to other azepane derivatives.
Properties
CAS No. |
55650-67-4 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3,6-dimethylazepane |
InChI |
InChI=1S/C8H17N/c1-7-3-4-8(2)6-9-5-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
LKHYLIILDFDDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CNC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















